1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine
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Overview
Description
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core fused with a piperazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine typically involves multicomponent reactions. One common method includes the cyclization of pyridine derivatives with appropriate piperazine precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Shares the core structure but lacks the piperazine ring.
Piperazine derivatives: Compounds with similar piperazine rings but different fused heterocyclic systems.
Uniqueness: 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is unique due to its combined pyrido[2,3-b]pyrazine and piperazine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C11H13N5 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-piperazin-1-ylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H13N5/c1-2-9-11(13-3-1)15-10(8-14-9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2 |
InChI Key |
WOXGVGMCDIGYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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